molecular formula C5H7NOS B1656034 4-Isothiocyanatobutan-2-one CAS No. 4868-43-3

4-Isothiocyanatobutan-2-one

Cat. No.: B1656034
CAS No.: 4868-43-3
M. Wt: 129.18 g/mol
InChI Key: LBYTUOGLEPSSAI-UHFFFAOYSA-N
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Description

4-Isothiocyanatobutan-2-one is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatobutan-2-one typically involves the conversion of 4-azidobutan-2-one to the isothiocyanate via a Staudinger reaction. This process includes treating 4-azidobutan-2-one with triphenylphosphine in dry tetrahydrofuran (THF) at room temperature, followed by the addition of carbon disulfide . The reaction proceeds with the formation of an iminophosphorane intermediate, which is then converted to the target isothiocyanate compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Triphenylphosphine: Used in the Staudinger reaction to convert azides to isothiocyanates.

    Carbon Disulfide: Added to the reaction mixture to form the isothiocyanate group.

    Amines: React with this compound to form thiourea derivatives.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Isothiocyanatobutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatobutan-2-one involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols. This reactivity is exploited in the formation of thiourea derivatives and other biologically active compounds .

Comparison with Similar Compounds

4-Isothiocyanatobutan-2-one can be compared with other isothiocyanates such as:

    Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).

    Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.

    Benzyl Isothiocyanate: Studied for its anticancer properties.

Properties

IUPAC Name

4-isothiocyanatobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYTUOGLEPSSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520965
Record name 4-Isothiocyanatobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4868-43-3
Record name 4-Isothiocyanatobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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